molecular formula C21H18N4O2 B11325110 Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11325110
M. Wt: 358.4 g/mol
InChI Key: PWKVBJDVLATILI-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core linked to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, which are efficient and cost-effective. The use of specific reagents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-a]pyrazine core is known to interact with γ-aminobutyric acid receptors, which may contribute to its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyrazine core with a benzoate moiety and a 4-methylphenyl group sets it apart from other similar compounds .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 3-[[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C21H18N4O2/c1-14-6-8-15(9-7-14)19-20(25-11-10-22-13-18(25)24-19)23-17-5-3-4-16(12-17)21(26)27-2/h3-13,23H,1-2H3

InChI Key

PWKVBJDVLATILI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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